

In-Depth Technical Guide: 2,3-Difluoropyridin-4-ol

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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

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Core Compound Details: 2,3-Difluoropyridin-4-ol

Chemical Identity:

- Systematic Name: **2,3-Difluoropyridin-4-ol**
- Synonym: 2,3-Difluoro-4-hydroxypyridine
- CAS Number: 1227579-00-1
- Molecular Formula: C₅H₃F₂NO
- Molecular Weight: 131.08 g/mol

Chemical Structure:

The structure of **2,3-Difluoropyridin-4-ol** consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4. The compound exists in tautomeric equilibrium with its pyridone form, 2,3-difluoro-1H-pyridin-4-one.

Physicochemical and Spectroscopic Data

While a comprehensive experimental dataset for **2,3-Difluoropyridin-4-ol** is not readily available in public literature, data for closely related compounds provides valuable insights. The introduction of fluorine atoms significantly influences the electronic properties, lipophilicity, and metabolic stability of the pyridine ring, making this class of compounds of high interest in medicinal chemistry.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)

Property	Value	Source/Basis
pKa	Data not available	The acidity is expected to be higher than that of 4-hydroxypyridine due to the electron-withdrawing nature of the fluorine atoms.
LogP	Data not available	Fluorination generally increases lipophilicity, which is a key parameter in drug design. [2]
Storage Temperature	2-8°C	[3]

Spectroscopic Data:

Detailed experimental spectra for **2,3-Difluoropyridin-4-ol** are not published. However, based on the analysis of related fluorinated pyridines, the following characteristics can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
- ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show signals for the two fluorine atoms, with their chemical shifts and coupling

providing information about their electronic environment.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 131.08 g/mol .

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,3-Difluoropyridin-4-ol** is not available in the public domain. However, the synthesis of structurally similar fluorinated hydroxypyridines often involves nucleophilic aromatic substitution reactions on polyfluorinated pyridine precursors.

General Synthetic Strategy:

A plausible synthetic route could involve the following conceptual steps. This is a hypothetical pathway and would require experimental optimization.

Conceptual Synthetic Workflow

Experimental Considerations (Based on related syntheses):

- Starting Material: A suitable starting material would be a polyfluorinated pyridine, such as 2,3,4-trifluoropyridine. The reactivity of the fluorine atoms on the pyridine ring towards nucleophilic substitution is a key factor.
- Reaction Conditions: The reaction would likely be carried out in a suitable solvent, and the temperature would need to be carefully controlled to achieve selective substitution at the 4-position.
- Purification: Purification of the final product would likely involve techniques such as column chromatography, recrystallization, or distillation.

Applications in Drug Discovery and Medicinal Chemistry

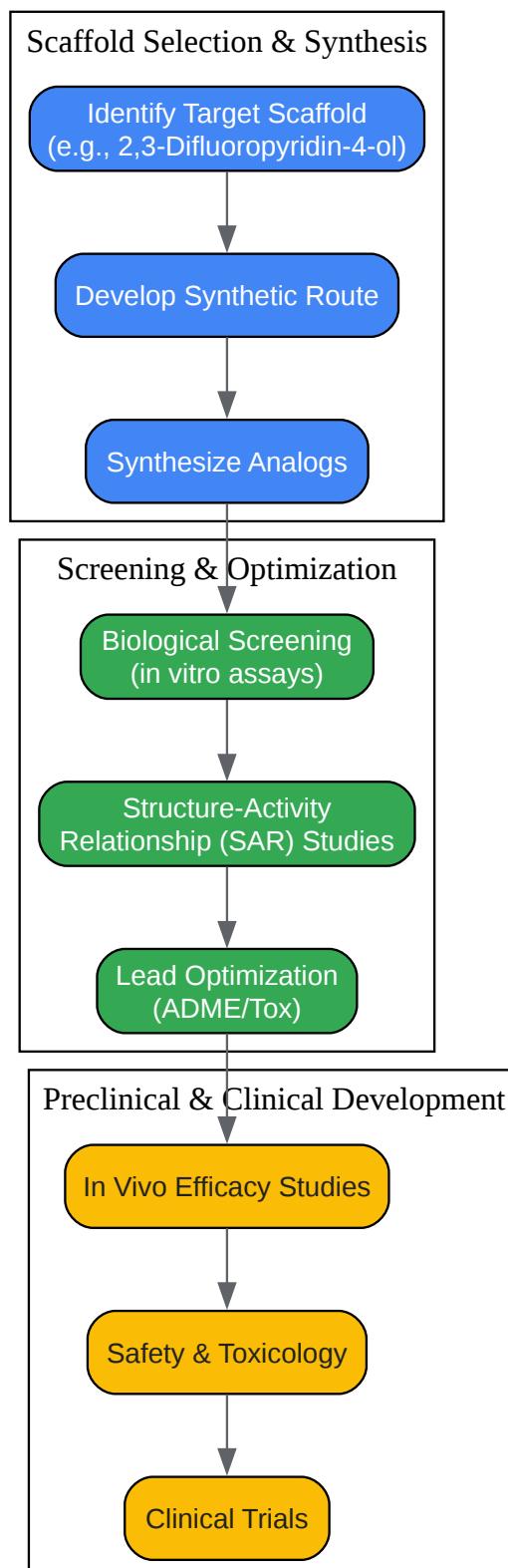
Fluorine-containing pyridine derivatives are of significant interest in drug discovery.^[1] The incorporation of fluorine can enhance several key properties of a drug candidate, including:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[1]
- Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.
- Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

While specific biological activities for **2,3-Difluoropyridin-4-ol** have not been reported, the 4-pyridone scaffold is a known pharmacophore found in a number of approved drugs. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays.

Logical Relationships in Fluorinated Pyridine Drug Discovery

The following diagram illustrates the logical flow and considerations in the development of drugs based on fluorinated pyridine scaffolds.

[Click to download full resolution via product page](#)**Drug Discovery Workflow for Fluorinated Pyridines**

This guide provides a summary of the available information on **2,3-Difluoropyridin-4-ol**. Further experimental research is needed to fully characterize its properties and explore its potential applications in research and drug development.

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